(2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol
Overview
Description
The compound (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol is a synthetic organic molecule characterized by the presence of a bromomethyl group, a dichlorophenyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,4-dichlorobenzaldehyde.
Formation of Dioxolane Ring: The aldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.
Bromomethylation: The dioxolane derivative is then subjected to bromomethylation using bromine and a suitable base (e.g., sodium hydroxide) to introduce the bromomethyl group.
Hydroxylation: Finally, the bromomethylated compound is treated with a hydroxylating agent (e.g., sodium borohydride) to yield the target compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This includes the use of continuous flow reactors and more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the methyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: Serves as a versatile building block for introducing functional groups.
Biology
Biological Probes: Modified derivatives can be used as probes to study biological processes.
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Prodrug Design: Can be used to design prodrugs that release active drugs under specific conditions.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism by which (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic residues in proteins, thereby modifying their function.
Comparison with Similar Compounds
Similar Compounds
- (2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol
- (2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolan-4-yl)methanol
- (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxane-4-yl)methanol
Uniqueness
The presence of both bromomethyl and dichlorophenyl groups in (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol imparts unique reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of electrophilic and aromatic properties, making it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry.
Properties
IUPAC Name |
[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrCl2O3/c12-6-11(16-5-8(4-15)17-11)9-2-1-7(13)3-10(9)14/h1-3,8,15H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAKSFLLNZGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988456 | |
Record name | [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68751-57-5 | |
Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68751-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol in the synthesis of Ketoconazole?
A1: this compound serves as a crucial building block in the synthetic route of Ketoconazole []. This compound undergoes a series of transformations, including acylation, N-alkylation with imidazole, hydrolysis, active ester formation with methanesulfonyl chloride, and finally, condensation with the side chain 1-acetyl-4-(4-hydroxyphenyl)piperazine. This multi-step process ultimately yields the desired antifungal agent, Ketoconazole.
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